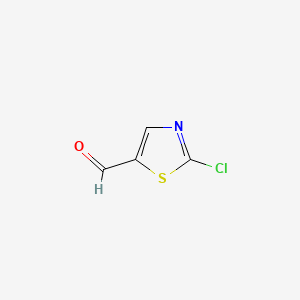

2-Chlorothiazole-5-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-4-6-1-3(2-7)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCBQQXHFIDIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363170 | |

| Record name | 2-chlorothiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95453-58-0 | |

| Record name | 2-chlorothiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chlorothiazole 5 Carbaldehyde

Conventional Synthetic Pathways

Conventional methods for the synthesis of 2-Chlorothiazole-5-carbaldehyde often involve the functionalization of a pre-existing thiazole (B1198619) ring or the construction of the thiazole ring with the desired substituents already in place.

The introduction of a formyl group onto a thiazole ring is a key step in many synthetic routes to this compound. The Vilsmeier-Haack reaction is a well-documented method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.com This reaction typically employs a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion, which then acts as the formylating agent. wikipedia.orgorganic-chemistry.org

In the context of thiazole chemistry, N,N-disubstituted 2-aminothiazoles can be converted into 2-amino-5-carbaldehydes via Vilsmeier formylation. rsc.org The electron-donating nature of the amino group at the 2-position activates the C5-position for electrophilic substitution. ias.ac.in While this provides a route to a formylated thiazole, subsequent conversion of the amino group to a chloro group would be necessary to arrive at the target compound.

The direct halogenation of thiazole itself can be challenging. While vapor-phase bromination of thiazole can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole, halogenation under normal conditions is not always effective. ias.ac.in The presence of an electron-withdrawing group, such as a chloro group at the 2-position, can further deactivate the ring towards electrophilic substitution, making the direct halogenation of 2-chlorothiazole (B1198822) difficult. ias.ac.in

However, the halogenation of activated thiazole precursors is a viable strategy. For instance, 2-aminothiazole (B372263) and 2-hydroxythiazole derivatives readily undergo halogenation at the 5-position. ias.ac.in This approach would again require a subsequent step to introduce the aldehyde functionality and, if starting with an aminothiazole, to replace the amino group with a chloro group.

A notable reaction for introducing a chloro group is the Sandmeyer reaction, which converts a primary aromatic amine, via its diazonium salt, into a halide. nih.govmdpi.com This reaction could be applied to a 2-aminothiazole-5-carbaldehyde precursor to yield the final product. The reaction of 2-aminothiazole with reagents like CuBr and n-butyl nitrite (B80452) can lead to monohalogenated products. nih.gov

A direct and efficient laboratory-scale synthesis of this compound starts from 2-chlorothiazole. chemicalbook.com This method involves the lithiation of 2-chlorothiazole at a low temperature, followed by formylation with an appropriate reagent like ethyl formate (B1220265). chemicalbook.com The deprotonation at the C5 position is facilitated by the electron-withdrawing nature of the chlorine atom and the ring sulfur atom.

A detailed procedure for this synthesis is as follows: A solution of 2-chlorothiazole in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C. n-Butyllithium is then added dropwise to generate the lithiated intermediate. Following this, ethyl formate is added at the same low temperature to introduce the formyl group. The reaction is then quenched, and the product is isolated and purified. chemicalbook.com

Table 1: Synthesis of this compound from 2-Chlorothiazole

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield | Reference |

|---|

Advanced and Improved Synthetic Strategies

Efforts to enhance the efficiency, yield, and purity of this compound have led to the development of optimized and multi-step synthetic designs.

The synthesis via lithiation of 2-chlorothiazole has been optimized to achieve good yields. A reported procedure gives a yield of 73% after purification by recrystallization. chemicalbook.com The key to this optimization lies in the careful control of reaction conditions, particularly the low temperature (-78 °C) required for the stability of the lithiated intermediate.

Table 2: Optimized Synthesis of this compound

| Step | Reagents and Conditions | Duration | Outcome | Reference |

|---|---|---|---|---|

| 1 | 2-Chlorothiazole, n-Butyllithium, THF, -78 °C | 1 hour | Formation of lithiated intermediate | chemicalbook.com |

| 2 | Ethyl formate, -78 °C | 1 hour | Formylation | chemicalbook.com |

| 3 | Saturated NH₄Cl, Ethyl acetate (B1210297) extraction | 30 min | Quenching and workup | chemicalbook.com |

A plausible multi-step synthesis for this compound could be designed starting from readily available 2-aminothiazole. This approach would leverage established reactions in a sequential manner.

A potential multi-step pathway is outlined below:

Formylation: 2-Aminothiazole is first formylated at the 5-position using the Vilsmeier-Haack reaction to produce 2-amino-1,3-thiazole-5-carbaldehyde.

Diazotization and Sandmeyer Reaction: The resulting 2-aminothiazole-5-carbaldehyde is then subjected to a Sandmeyer reaction. The amino group is converted to a diazonium salt using a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom, yielding this compound. nih.gov

This multi-step approach offers flexibility as various substituted thiazoles can be prepared by modifying the starting materials and reaction conditions at each step.

Process Research and Development Considerations

The development of a robust and scalable synthesis for this compound is crucial for its industrial application. Key considerations in process research and development include reaction efficiency, atom economy, safety of reagents, and ease of purification. A widely utilized laboratory-scale synthesis involves the lithiation of 2-chlorothiazole followed by formylation.

A typical procedure involves dissolving 2-chlorothiazole in an anhydrous solvent such as tetrahydrofuran (THF) and cooling the solution to a low temperature, typically -78°C. chemicalbook.com To this solution, a strong organolithium base, most commonly n-butyllithium (n-BuLi), is added dropwise to facilitate the deprotonation at the 5-position of the thiazole ring, forming a lithiated intermediate. chemicalbook.com Subsequently, a formylating agent, such as ethyl formate, is introduced to the reaction mixture. chemicalbook.com After an appropriate reaction time, the reaction is quenched, and the desired product, this compound, is isolated and purified, often through recrystallization. chemicalbook.com

From a process development perspective, several factors in this synthesis require careful optimization. The use of pyrophoric n-butyllithium necessitates stringent safety precautions and handling procedures, particularly on a large scale. The cryogenic temperature of -78°C, while effective for controlling reactivity and preventing side reactions, can be energy-intensive and challenging to maintain in large reactors. Therefore, research into alternative, less hazardous bases and higher-temperature reaction conditions would be beneficial for a more sustainable and economical process.

Another synthetic strategy that holds relevance is the Vilsmeier-Haack reaction, which is a well-established method for the formylation of electron-rich heterocyclic compounds. sci-hub.se This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. sci-hub.se In the context of thiazole chemistry, a study has reported the synthesis of a 4-chlorothiazole-5-carbaldehyde derivative from a thiazol-4(5H)-one precursor using Vilsmeier-Haack conditions. sci-hub.se While not a direct synthesis of this compound, this methodology suggests a potential alternative route that avoids the use of organolithium reagents, which could be advantageous from a process safety standpoint.

The following interactive table summarizes the key parameters of the lithiation-formylation synthesis of this compound:

| Parameter | Details |

| Starting Material | 2-Chlorothiazole |

| Key Reagents | n-Butyllithium, Ethyl formate |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Reaction Time | Approximately 2 hours |

| Reported Yield | 73% |

| Purification Method | Recrystallization |

Precursor Chemistry and Intermediate Transformations

The properties and reactivity of precursor molecules are fundamental to understanding the synthesis of this compound. This section explores the roles of key starting materials and intermediates.

Role of 2-Chlorothiazole as a Starting Material

2-Chlorothiazole is the primary and most direct precursor for the synthesis of this compound via the lithiation and formylation route. chemicalbook.com The presence of the chlorine atom at the 2-position of the thiazole ring influences the electronic properties of the molecule, making the proton at the 5-position the most acidic and therefore amenable to deprotonation by a strong base like n-butyllithium.

The chloro substituent is relatively stable under the strongly basic and cryogenic conditions of the lithiation step, allowing for the selective formation of the 5-lithiated species. This selectivity is crucial for the subsequent formylation to occur at the desired position. The reactivity of 2-chlorothiazole is thus a cornerstone of this synthetic approach, providing a reliable and regioselective pathway to the target molecule.

Utility of 2,4-Dichlorothiazole-5-carbaldehyde in Synthesis

2,4-Dichlorothiazole-5-carbaldehyde is a structurally related compound that could theoretically serve as a precursor to this compound. This would necessitate a selective dechlorination at the 4-position while retaining the chlorine atom at the 2-position and the carbaldehyde group at the 5-position.

The differential reactivity of the chlorine atoms at the 2- and 4-positions of the thiazole ring is a key factor in the feasibility of such a transformation. In many heterocyclic systems, the reactivity of halogens can vary significantly depending on their position relative to the heteroatoms. It is conceivable that the chlorine at the 4-position could be more susceptible to reduction or nucleophilic displacement than the chlorine at the 2-position under specific reaction conditions.

Potential methods for selective dechlorination could involve catalytic hydrogenation with a poisoned catalyst or the use of specific reducing agents that exhibit chemoselectivity. However, to date, a specific, documented synthetic procedure for the conversion of 2,4-dichlorothiazole-5-carbaldehyde to this compound has not been prominently reported in the scientific literature. The development of such a selective dechlorination method could offer an alternative synthetic route, particularly if 2,4-dichlorothiazole-5-carbaldehyde is a readily available or more economically viable starting material.

Stereoselective Approaches in Related Syntheses

While this compound itself is an achiral molecule, the broader field of thiazole chemistry often intersects with stereoselective synthesis, particularly when these heterocycles are incorporated into chiral molecules such as pharmaceuticals and natural products. The principles of stereoselective synthesis in related thiazole systems can provide insights into potential future applications and modifications of this compound.

For instance, the synthesis of chiral thiazole-containing amino acids is an area of active research. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of newly formed chiral centers adjacent to the thiazole ring. While no specific stereoselective approaches directly involving this compound are extensively documented, the aldehyde functionality of this compound provides a handle for further chemical transformations where stereocontrol could be introduced.

For example, the aldehyde group could undergo nucleophilic addition with a chiral nucleophile or be converted into a prochiral substrate for an asymmetric reduction. Such transformations would lead to chiral derivatives of this compound, expanding its utility in the synthesis of complex, stereochemically defined target molecules.

Reactivity and Mechanistic Investigations of 2 Chlorothiazole 5 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group at the 5-position of the thiazole (B1198619) ring is a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. wikipedia.org This reaction is a cornerstone of organic synthesis for creating α,β-unsaturated ketones and other related structures. wikipedia.org In the context of 2-chlorothiazole-5-carbaldehyde, the aldehyde group readily participates in Knoevenagel condensations.

The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), which facilitates the deprotonation of the active methylene (B1212753) compound to form a nucleophilic enolate. wikipedia.orgyoutube.com This enolate then attacks the electrophilic carbonyl carbon of the this compound. The subsequent elimination of a water molecule yields the final condensed product. wikipedia.org The use of a strong base is generally avoided as it can lead to self-condensation of the aldehyde. wikipedia.org

The general mechanism involves the following steps:

Formation of an enolate from the active methylene compound, catalyzed by a weak base.

Nucleophilic attack of the enolate on the carbonyl carbon of this compound.

Proton transfer to form a tetrahedral intermediate.

Dehydration to yield the α,β-unsaturated product.

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. This variation often results in concomitant decarboxylation. wikipedia.org

| Active Methylene Compound | Catalyst/Conditions | Reference |

|---|---|---|

| Diethyl malonate | Piperidine (B6355638), Ethanol | wikipedia.org |

| Meldrum's acid | Weakly basic amine | wikipedia.org |

| Ethyl acetoacetate | Weakly basic amine | wikipedia.org |

| Malonic acid | Pyridine (Doebner modification) | wikipedia.org |

| Cyanoacetic acid | Weakly basic amine | wikipedia.org |

| Thiobarbituric acid | Piperidine, Ethanol | wikipedia.org |

Condensation with Amines for Schiff Base Formation

The reaction of the aldehyde group of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The mechanism proceeds through the following key steps:

Nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a zwitterionic intermediate. nih.gov

Intramolecular proton transfer from the nitrogen to the oxygen, resulting in a neutral carbinolamine intermediate. nih.gov

Protonation of the hydroxyl group by an acid catalyst, making it a good leaving group (water).

Elimination of a water molecule to form a resonance-stabilized iminium ion.

Deprotonation of the nitrogen to yield the final Schiff base.

This reaction is reversible, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. masterorganicchemistry.com A variety of amines can be used in this reaction, leading to a diverse range of Schiff base products. scirp.orgresearchgate.net

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org These reactions, known as nucleophilic additions, are fundamental to the reactivity of aldehydes and ketones. masterorganicchemistry.compressbooks.publibretexts.org The addition of a nucleophile to the carbonyl carbon results in the change of hybridization of the carbon from sp² to sp³ and the geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

The general pathway for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate can then be protonated, typically by the addition of a weak acid, to yield an alcohol product. pressbooks.publibretexts.org

The reactivity of the aldehyde towards nucleophilic addition is influenced by electronic factors. masterorganicchemistry.com The presence of the electron-withdrawing thiazole ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

| Nucleophile | Product Type | Reference |

|---|---|---|

| Hydride reagents (e.g., NaBH₄, LiAlH₄) | Primary alcohol | youtube.com |

| Organometallic reagents (e.g., Grignard reagents, organolithiums) | Secondary alcohol | youtube.com |

| Cyanide ion (CN⁻) | Cyanohydrin | masterorganicchemistry.com |

| Alcohols (in the presence of acid) | Hemiacetal/Acetal | masterorganicchemistry.com |

Reactivity of the Thiazole Ring System

The thiazole ring in this compound also exhibits characteristic reactivity, particularly at the 2-position bearing the chlorine atom.

Nucleophilic Aromatic Substitution at the 2-Position

The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNA_r). In this reaction, a nucleophile replaces the chlorine atom on the aromatic ring. The presence of the electron-withdrawing aldehyde group and the nitrogen atom within the thiazole ring activates the 2-position towards nucleophilic attack.

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reaction typically proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the chlorine atom, forming a tetrahedral intermediate. The subsequent loss of the chloride ion restores the aromaticity of the thiazole ring. The efficiency of these substitutions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. chemrxiv.org

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a powerful transformation in organic synthesis that involves the replacement of a halogen atom with a lithium atom. numberanalytics.com This reaction is typically carried out at low temperatures using organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.eduresearchgate.net

In the case of this compound, the chlorine atom at the 2-position can undergo exchange with lithium. This process is generally very fast, even at low temperatures. harvard.edu The mechanism is thought to involve the formation of an "ate complex" where the organolithium reagent coordinates to the halogen atom before the exchange occurs. harvard.edu

The resulting 2-lithiothiazole-5-carbaldehyde is a highly reactive intermediate that can be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at the 2-position. However, care must be taken as the aldehyde group is also reactive towards organolithium reagents. Protection of the aldehyde group may be necessary before performing the halogen-lithium exchange to avoid unwanted side reactions. The rate of exchange is generally faster for heavier halogens (I > Br > Cl). princeton.edu

| Reagent | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Low temperatures (e.g., -78 °C) in ethereal solvents | Commonly used, but can act as a nucleophile or base. | harvard.eduresearchgate.net |

| tert-Butyllithium (t-BuLi) | Very low temperatures (e.g., -78 °C or lower) | More reactive and more sterically hindered than n-BuLi, often leading to cleaner exchange. Using two equivalents can make the exchange irreversible. | harvard.eduresearchgate.net |

Regioselectivity in Ring Functionalization

The regioselectivity of functionalization reactions on the this compound ring is a critical aspect of its synthetic utility. The positions for substitution are dictated by the electronic effects of the existing substituents.

The thiazole ring is an electron-rich heterocycle, but the presence of the electron-withdrawing chloro and formyl groups significantly influences its reactivity towards electrophiles and nucleophiles. In general, electrophilic substitution on the thiazole ring is preferred at the C5 position. However, in this compound, this position is already occupied. The C4 position is the only available site for further ring substitution. Both the 2-chloro and 5-formyl groups are deactivating for electrophilic aromatic substitution, making reactions at the C4 position challenging.

Conversely, the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the adjacent nitrogen atom and the formyl group at the C5 position, which stabilize the intermediate Meisenheimer complex formed during the reaction. Consequently, the chlorine atom at C2 is a good leaving group and can be readily displaced by a variety of nucleophiles.

Some studies suggest that introducing an additional electron-withdrawing group at the C4 position can further enhance the reactivity of the C2 position towards nucleophilic attack. This indicates that functionalization at C4 is possible, although it may require specific synthetic strategies. The synthesis of 2,4,5-trisubstituted thiazoles often involves multi-step sequences, and direct, selective functionalization of the C4 position of this compound remains an area of ongoing research.

Table 1: Regioselectivity in Ring Functionalization of this compound

| Position | Type of Reaction | Directing Effects of Substituents | Predicted Reactivity |

| C2 | Nucleophilic Aromatic Substitution (SNAr) | Activated by ring nitrogen and C5-formyl group. | High |

| C4 | Electrophilic Aromatic Substitution | Deactivated by C2-chloro and C5-formyl groups. | Low |

| C4 | Nucleophilic Attack | Possible under specific conditions to activate C2. | Moderate |

| C5 | Electrophilic Aromatic Substitution | Generally the most reactive site in thiazoles, but is blocked. | Not applicable |

Stability and Degradation Pathways

The stability of this compound is a crucial factor for its storage, handling, and application in multi-step syntheses. While specific, in-depth stability studies on this particular compound are not extensively documented in publicly available literature, general knowledge of related chemical structures and forced degradation studies on other thiazole derivatives can provide insights into its potential degradation pathways. It is generally recommended to store the compound in a dark, dry environment to prevent degradation.

Forced degradation studies, which involve subjecting a compound to stress conditions such as heat, light, humidity, and different pH levels, are essential for identifying potential degradation products and understanding degradation mechanisms. lubrizolcdmo.compharmaguideline.com For thiazole derivatives, common degradation pathways include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation: Under aqueous acidic or basic conditions, the thiazole ring can be susceptible to cleavage. For instance, studies on the degradation of chlorothiazide (B1668834) in alkaline solutions indicate that the thiazole moiety can be cleaved. nih.gov The formyl group in this compound could also potentially undergo hydration or other reactions under hydrolytic conditions.

Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule. The specific degradation products would depend on the temperature and the presence of other reagents.

Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. A study on the photodegradation of a different thiazole-containing compound suggested a mechanism involving reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition. nih.gov This leads to an unstable endoperoxide that rearranges to the final degradation products. nih.gov This suggests that a similar pathway could be possible for this compound, potentially leading to cleavage of the thiazole ring.

Oxidative Degradation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. Additionally, the thiazole ring itself can be oxidized under strong oxidizing conditions.

Table 2: Potential Degradation Pathways and Stressed Conditions for this compound

| Stress Condition | Potential Degradation Pathway | Possible Degradation Products |

| Acidic Hydrolysis | Ring cleavage, hydrolysis of the formyl group. | Open-chain sulfur and nitrogen-containing compounds, 2-chlorothiazole-5-carboxylic acid (if oxidized). |

| Basic Hydrolysis | Ring cleavage, Cannizzaro reaction of the aldehyde. | Thiolate and amine derivatives, 2-chlorothiazole-5-carboxylic acid and 2-chlorothiazole-5-methanol. |

| Oxidation | Oxidation of the aldehyde, ring oxidation. | 2-Chlorothiazole-5-carboxylic acid, sulfoxides, or ring-opened products. |

| Thermal | Decomposition, polymerization. | Various smaller fragments, polymeric material. |

| Photolysis | Photo-oxidation, ring cleavage. | Endoperoxides, ring-opened amide derivatives. nih.gov |

It is important to note that the specific degradation products and pathways for this compound would need to be confirmed through dedicated experimental studies.

Derivatization and Structural Modifications of 2 Chlorothiazole 5 Carbaldehyde

Synthesis of Thiazolidinedione Derivatives

Thiazolidine-2,4-diones (TZDs) can be synthesized from 2-chlorothiazole-5-carbaldehyde. The C-5 position of the TZD nucleus is a common site for structural modification. researchgate.net A widely used method for this is the Knoevenagel condensation, which involves the reaction of an aldehyde with an activated methylene (B1212753) group, such as that in the thiazolidinedione ring. nih.gov This reaction is typically base-catalyzed, with piperidine (B6355638) being an effective catalyst. nih.gov

The general synthetic approach involves the condensation of this compound with a thiazolidine-2,4-dione. This reaction creates a new carbon-carbon double bond, yielding a 5-substituted thiazolidinedione derivative. nih.govresearchgate.net The reaction conditions can be optimized; for instance, solvent-free protocols using microwave irradiation have been shown to decrease reaction times and increase yields. nih.gov

| Reactant 1 | Reactant 2 | Product | Catalyst | Key Features |

| This compound | Thiazolidine-2,4-dione | 5-((2-chlorothiazol-5-yl)methylene)thiazolidine-2,4-dione | Piperidine | Knoevenagel condensation |

| Thiazolidine-2,4-dione | Aldehyde | 5-benzylidene derivative | PEG-300 | Greener methodology, high yields |

| Thiazolidine-2,4-dione | Aldehyde | 5-substituted benzylidene TZD | L-tyrosine | Eco-friendly, ambient temperature |

This table summarizes the synthesis of thiazolidinedione derivatives, highlighting different catalytic systems and their advantages.

Preparation of Rhodanine (B49660) Derivatives

Rhodanine derivatives can be prepared from this compound through a Knoevenagel-type condensation reaction. nih.gov This reaction involves the aldehyde group of this compound reacting with the active methylene group of a rhodanine or its derivatives. nih.govgoogle.com The synthesis of rhodanine itself can be achieved through a one-pot, three-component condensation reaction involving glycine, carbon disulfide, and chloroacetic acid. nih.gov

The condensation of this compound with rhodanine typically proceeds in the presence of a base to afford the corresponding 5-((2-chlorothiazol-5-yl)methylene)rhodanine. These derivatives are of interest in medicinal chemistry. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Rhodanine | 5-((2-chlorothiazol-5-yl)methylene)rhodanine | Knoevenagel condensation |

| Glycine, Carbon disulfide, Chloroacetic acid | - | 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid | One-pot, three-component condensation |

This table outlines the synthesis of rhodanine derivatives, including the preparation of a key rhodanine intermediate.

Formation of Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the initial transformation of the aldehyde or chloro group, followed by cyclization to form a new ring fused to the thiazole (B1198619) core.

The synthesis of thieno[2,3-d]thiazole (B11776972) derivatives can be achieved starting from 2,4-dichlorothiazole-5-carbaldehyde, a related compound. rsc.org A crucial step involves the reaction with ethyl 2-mercaptoacetate. rsc.org While direct synthesis from this compound is not explicitly detailed, the chemistry of the related 4-chlorothiazole-5-carbaldehydes provides a pathway. The reaction of 4-chlorothiazole-5-carbaldehydes with ethyl 2-mercaptoacetate leads to the formation of the thieno[2,3-d]thiazole ring system. rsc.org

The formation of the 4H-pyrrolo[2,3-d]thiazole ring system can be accomplished from a derivative of this compound. The process begins with the nucleophilic displacement of the chlorine atom in a 4-chlorothiazole-5-carbaldehyde derivative to form a 4-azidothiazole-5-carbaldehyde. rsc.org Subsequent heating of this azide (B81097) in toluene (B28343) leads to the formation of the corresponding 4H-pyrrolo[2,3-d]thiazole. rsc.orgresearchgate.net

Similar to the synthesis of pyrrolo[2,3-d]thiazoles, the generation of 2H-pyrazolo[3,4-d]thiazoles also utilizes a 4-azidothiazole-5-carbaldehyde intermediate derived from a 4-chlorothiazole-5-carbaldehyde. rsc.orgresearchgate.net Heating the 4-azidothiazole-5-carbaldehyde derivative, often in toluene, results in the formation of the 2H-pyrazolo[3,4-d]thiazole ring system. rsc.orgresearchgate.net

The preparation of the unstable isoxazolo[3,4-d]thiazole system also starts from a 4-azidothiazole-5-carbaldehyde. researchgate.net Heating the corresponding 4-azidothiazole-5-carbaldehyde in bromobenzene (B47551) yields the isoxazolo[3,4-d]thiazole derivative. researchgate.net This method has been used to obtain both the parent compound and its 2-methylthio derivative. researchgate.net

| Fused System | Precursor | Key Reagent/Condition | Product |

| Thieno[2,3-d]thiazole | 4-Chlorothiazole-5-carbaldehyde | Ethyl 2-mercaptoacetate | Ethyl thieno[2,3-d]thiazole-5-carboxylate |

| Pyrrolo[2,3-d]thiazole | 4-Azidothiazole-5-carbaldehyde | Heat (Toluene) | 4H-Pyrrolo[2,3-d]thiazole |

| Pyrazolo[3,4-d]thiazole | 4-Azidothiazole-5-carbaldehyde | Heat (Toluene) | 2H-Pyrazolo[3,4-d]thiazole |

| Isoxazolo[3,4-d]thiazole | 4-Azidothiazole-5-carbaldehyde | Heat (Bromobenzene) | Isoxazolo[3,4-d]thiazole |

This table summarizes the synthesis of various fused heterocyclic systems derived from modifications of this compound.

Generation of Amine-Substituted Thiazoles

The synthesis of amine-substituted thiazoles from this compound can be achieved through several synthetic routes. A primary method involves the nucleophilic substitution of the chlorine atom at the C2 position by various amines. This reaction is a common strategy for introducing structural diversity to the thiazole core.

Another significant approach is the Hantzsch thiazole synthesis, a classical and widely utilized method for constructing the thiazole ring. bepls.com This one-pot condensation reaction involves the reaction of α-haloketones with thioamides. bepls.com While not a direct derivatization of this compound, it represents a fundamental method for creating 2-aminothiazole (B372263) scaffolds that can be further modified. For instance, the reaction of a suitable α-halocarbonyl compound with thiourea (B124793) yields 2-aminothiazole derivatives in good yields. bepls.com

Furthermore, multi-component reactions offer an efficient pathway to substituted thiazoles. For example, a reaction involving aryl ketones, thiosemicarbazide, and substituted phenacyl bromides can produce hydrazinyl thiazoles under solvent-free microwave irradiation.

| Starting Material | Reagents | Product | Reaction Type |

| 2-Chlorothiazole (B1198822) | Amines, Thiols, or Alkoxides | 2-Substituted thiazole | Nucleophilic Substitution epa.gov |

| α-Haloketones | Thioamides | 2-Aminothiazole derivatives | Hantzsch Thiazole Synthesis bepls.com |

| Aryl ketones, Thiosemicarbazide, Phenacyl bromides | None (Microwave) | Hydrazinyl thiazoles | Multi-component reaction |

Synthesis of Carboxylic Acid Derivatives

The aldehyde functionality of this compound provides a direct route to carboxylic acid derivatives through oxidation. The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-chlorothiazole-5-carboxylic acid, using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). epa.gov

Alternative synthetic strategies can also lead to thiazole-5-carboxylic acid derivatives. One such method involves the reaction of 2,3-dichloroacryloyl chloride with a substituted aniline, followed by treatment with an alkanolate salt and subsequent reaction with thiourea. mdpi.com This process yields aryl-substituted 2-amino-5-thiazole-carboxamides. mdpi.com Additionally, solid-phase synthesis techniques have been developed for the creation of 2-amino-5-carboxamide thiazole derivatives, starting from a 4-formyl-3-methoxy phenoxy resin. nih.gov A key step in this process is the dehydrative cyclization of a thiourea intermediate resin with an α-bromoketone. nih.gov

In some instances, the synthesis of 2-aminothiazole-5-carboxylic acid phenylamides has been achieved by reacting 2-amino-thiazole-5-carboxylic acid phenylamides with chloroacetyl chloride in the presence of a base like potassium carbonate (K₂CO₃) to form key intermediates that lead to the final products. sigmaaldrich.com

| Starting Material | Reagents | Product | Reaction Type |

| This compound | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 2-Chlorothiazole-5-carboxylic acid | Oxidation epa.gov |

| 2,3-Dichloroacryloyl chloride, Substituted aniline, Alkanolate salt, Thiourea | Base | Aryl-substituted 2-Amino-5-thiazole-carboxamides | Multi-step synthesis mdpi.com |

| 4-Formyl-3-methoxy phenoxy resin | α-Bromoketone, Amines | 2-Amino-5-carboxamide thiazole derivatives | Solid-phase synthesis nih.gov |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Chloroacetyl chloride, K₂CO₃ | 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | Acylation sigmaaldrich.com |

Alkylation and Acylation Reactions on Derived Structures

Once the amine-substituted thiazole core has been established, further functionalization can be readily achieved through alkylation and acylation reactions, primarily at the 2-amino group. These reactions are instrumental in exploring the structure-activity relationships of thiazole derivatives.

Acylation of the 2-amino group is a common modification. This can be accomplished by reacting the 2-aminothiazole derivative with a variety of acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. epa.gov For example, 2-aminothiazoles have been acylated with chloroacetyl chloride to produce chloroacetamide derivatives. sigmaaldrich.com Similarly, reaction with various acid chlorides can yield a range of N-acylated products. sigmaaldrich.com Solvent-free acetylation with acetic anhydride (B1165640) has also been reported as a convenient method for N-acetylation.

Alkylation at the nitrogen of the 2-amino group has also been explored. For instance, N-alkylation of 2-aminothiazoles has been shown to influence the biological properties of the resulting compounds. Chloroacetamide derivatives of 2-aminothiazoles can further react with various secondary amines to produce N-alkylated final products. sigmaaldrich.com

| Derivative Type | Reagents | Reaction | Product |

| 2-Aminothiazole | Acyl halides, Pyridine | Acylation | N-Acyl-2-aminothiazole derivatives |

| 2-Aminothiazole | Chloroacetyl chloride, K₂CO₃ | Acylation | 2-Chloroacetamido-thiazole derivatives sigmaaldrich.com |

| 2-Aminothiazole | Acetic anhydride | Acetylation | N-Acetyl-2-aminothiazole derivatives |

| Chloroacetamide derivatives of 2-aminothiazole | Secondary amines | Alkylation | N-Alkylated 2-aminothiazole derivatives sigmaaldrich.com |

Advanced Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

Utilization as a Versatile Synthetic Intermediate

2-Chlorothiazole-5-carbaldehyde is a highly valued compound in organic chemistry, primarily serving as a versatile synthetic intermediate for the creation of a wide array of other molecules. Its utility stems from the presence of two reactive sites: the aldehyde group and the chlorine atom, which can be selectively targeted to build more complex structures. The compound's reactivity allows for a range of chemical transformations, making it a foundational component in multi-step syntheses.

Key chemical reactions that underscore its role as an intermediate include:

Nucleophilic Substitution: The chlorine atom at the 2-position of the thiazole (B1198619) ring is susceptible to substitution by various nucleophiles, enabling the introduction of diverse functional groups.

Oxidation: The aldehyde group can be readily oxidized to form the corresponding carboxylic acid, a crucial functional group in many pharmaceutical compounds.

Reduction: The aldehyde can be reduced to a primary alcohol, providing another pathway for further molecular elaboration.

This adaptability makes it an essential building block for generating libraries of heterocyclic compounds for screening in drug discovery and materials science. Its application extends to the industrial production of agrochemicals and dyes, where its reactive nature is harnessed for functionalization in synthetic processes.

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reagent Type | Resulting Functional Group | Application Area |

| Nucleophilic Substitution | Amines, Thiols, etc. | Substituted Thiazoles | Pharmaceuticals, Agrochemicals |

| Oxidation | Oxidizing Agents | Carboxylic Acid | Drug Development |

| Reduction | Reducing Agents | Primary Alcohol | Synthetic Chemistry |

| Condensation Reactions | Amines, Hydrazines | Imines, Hydrazones | Heterocyclic Synthesis |

Role in the Construction of Complex Molecular Architectures

The unique bifunctional nature of this compound makes it a strategic building block for the assembly of complex molecular architectures, particularly within medicinal chemistry. It serves as a scaffold upon which intricate heterocyclic systems are constructed. These systems are often the core structures of biologically active molecules.

In drug development, derivatives of this compound have been explored for their potential to target specific biological pathways. For instance, research has demonstrated that molecules synthesized from this aldehyde can act as potent enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their function. This mechanism is critical in the development of therapies for various diseases. Studies have successfully used this compound to create derivatives exhibiting significant antimicrobial activity against a range of pathogens.

Furthermore, the thiazole ring is a key structural motif in many pharmaceuticals. By using this compound as a starting material, chemists can synthesize novel compounds with potential therapeutic applications. For example, related chlorothiazole carbaldehydes have been used as precursors to synthesize new N-heterocycles, such as pyrazoles, which have been evaluated for their in vitro antitumor activity against human cancer cell lines. researchgate.net This highlights the role of this chemical family in generating complex molecules with significant biological properties. researchgate.net

Strategic Incorporation of Halogen and Aldehyde Functionalities

The synthetic power of this compound lies in the strategic and often independent reactivity of its chloro and aldehyde functional groups. The strategic incorporation of these functionalities into a single, relatively simple molecule provides chemists with a powerful tool for molecular design.

The aldehyde group at the 5-position is a key point for molecular extension and functionalization. It is an electrophilic site that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These include:

Wittig reactions to form alkenes.

Condensation reactions with amines and hydrazines to form imines and hydrazones, which are precursors to more complex heterocyclic rings. researchgate.net

Reductive amination to introduce substituted amino groups.

The chlorine atom at the 2-position provides a reliable handle for introducing substituents onto the thiazole core via nucleophilic aromatic substitution. This position is activated towards substitution, allowing for the facile introduction of amine, ether, and thioether linkages, which are prevalent in medicinally active compounds.

The ability to perform selective reactions—for instance, modifying the aldehyde group while leaving the chlorine atom intact for a subsequent reaction (or vice versa)—is a cornerstone of its utility. This controlled, stepwise functionalization is essential for the efficient and precise construction of complex target molecules in pharmaceutical and agrochemical research.

Exploration of Biological Activities of 2 Chlorothiazole 5 Carbaldehyde Derivatives

Anticancer Activity Studies

The quest for novel oncological therapeutics has led to the synthesis and evaluation of numerous 2-chlorothiazole-5-carbaldehyde derivatives. These compounds have been assessed for their ability to inhibit the growth of various cancer cell lines, and researchers have sought to understand the relationship between their chemical structures and their cytotoxic effects.

A significant body of research has focused on evaluating the anticancer potential of this compound derivatives against a panel of human cancer cell lines. Hybrid molecules combining the 2-chlorothiazole (B1198822) moiety with other pharmacologically active structures, such as 4-thiazolidinones, have shown notable cytotoxicity.

For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, derived from a 2-chlorothiazole-containing precursor, demonstrated significant growth inhibition across multiple cancer cell lines. nih.gov Compound 2h from this series, identified as 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, was particularly potent, with mean GI50 (50% growth inhibition) and TGI (total growth inhibition) values of 1.57 µM and 13.3 µM, respectively, across the NCI60 cell line panel. nih.gov Another derivative, 2f , also showed broad-spectrum activity with mean GI50, TGI, and LC50 (50% lethal concentration) values of 2.80 µM, 32.3 µM, and 80.8 µM. nih.gov These compounds were found to be particularly effective against leukemia (MOLT-4, SR), colon cancer (SW-620), CNS cancer (SF-539), melanoma (SK-MEL-5), as well as gastric (AGS), and breast cancer (MCF-7, MDA-MB-231) cell lines. nih.gov

Other studies have explored different structural modifications. A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides were synthesized and tested against lung (A-549), liver (Bel7402), and intestinal (HCT-8) cancer cell lines. mdpi.com Within this series, compound 8c , a 4-chloro-2-methylphenyl amido substituted thiazole (B1198619), displayed the highest activity with 48% inhibition against the A-549 cell line at a concentration of 5 µg/mL. mdpi.com Similarly, compound 8f , 2-(2-Chlorophenyl)-N-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide, showed 40% inhibition against the same cell line. mdpi.com

Further research on N-heterocycles derived from 4-chlorothiazole-5-carbaldehydes revealed moderate to good antiproliferative activity against human breast cancer (MCF-7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562) cell lines. researchgate.net One of the most active compounds, 2b , exhibited IC50 values of 22.1 µM, 19 µM, and 15 µM against MCF-7, SaOS-2, and K562 cells, respectively. researchgate.net

| Compound | Derivative Class | Cancer Cell Line(s) | Activity Metric (Concentration) | Finding | Source(s) |

| 2h | Ciminalum–thiazolidinone hybrid | NCI60 Panel | Mean GI50: 1.57 µM | Highest level of antimitotic activity in its series. | nih.gov |

| 2f | Ciminalum–thiazolidinone hybrid | NCI60 Panel | Mean GI50: 2.80 µM | Inhibited all tested cancer cell lines at micromolar concentrations. | nih.gov |

| 8c | 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide | A-549 (Lung) | 48% inhibition @ 5 µg/mL | Highest activity in its series against A-549 cells. | mdpi.com |

| 8f | 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide | A-549 (Lung) | 40% inhibition @ 5 µg/mL | Moderate activity against A-549 cells. | mdpi.com |

| 2b | N-heterocycle | MCF-7, SaOS-2, K562 | IC50: 22.1 µM, 19 µM, 15 µM | Showed higher antiproliferative activity compared to other compounds in the study. | researchgate.net |

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of 2-chlorothiazole derivatives. Research has identified key structural features that govern their cytotoxic effects.

In the study of Ciminalum–thiazolidinone hybrids, the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety at position 5 of the thiazolidinone ring was found to be essential for anticancer activity. nih.gov Furthermore, the nature of the substituent at position 3 of the 4-thiazolidinone (B1220212) ring played a significant role. Derivatives featuring carboxylic acid residues (2h , 2j ) or a p-hydroxyphenyl substituent (2f ) were the most effective. nih.gov Conversely, the absence of a substituent at position 3 (2b ) resulted in a weakening of anticancer cytotoxicity. nih.gov

For 2-aminothiazole (B372263) derivatives, SAR studies revealed that the type and position of halogen substitutions on an associated phenyl ring were critical. nih.gov The anticancer activity for different chloro-substitutions on the phenyl ring followed the order: m-Cl > 3,4-Cl2 > 2,4-Cl2. nih.gov This indicates that a meta-halogen substituent confers better antitumor activity than a meta-methyl group on the phenyl ring. nih.gov

These SAR insights provide a rational basis for the future design of more potent and selective anticancer agents based on the 2-chlorothiazole scaffold.

Antidiabetic Activity Investigations

Derivatives of this compound have also been explored for their potential in managing diabetes mellitus. Investigations have primarily focused on their effects on key enzymes involved in diabetic complications.

Currently, there is limited direct evidence in the reviewed literature detailing the insulinotropic effects of this compound derivatives in cellular models. While various derivatives are being investigated for general antidiabetic properties, specific studies on their capacity to stimulate insulin (B600854) secretion from pancreatic beta-cells are not prominently reported in the available sources.

A key area of investigation for the antidiabetic potential of these derivatives is their ability to inhibit aldose reductase (AR). This enzyme is implicated in the pathogenesis of diabetic complications by converting glucose to sorbitol. nih.govunits.it

A series of thiazoline (B8809763) derivatives were synthesized and screened for their AR inhibitory activity. nih.gov Among them, compound 7b , a thiazoline with a benzyl (B1604629) substituent, was identified as a potent inhibitor with an IC50 value of 1.39 µM, which is more potent than the reference standard, sorbinil (B39211) (IC50 = 3.14 µM). nih.gov Importantly, this compound showed excellent selectivity for aldose reductase (ALR2) over the related enzyme aldehyde reductase (ALR1), with only 23.4% inhibition of ALR1. nih.gov Another compound, 8e , bearing a nitrophenyl substituent, also showed strong inhibition with an IC50 of 1.52 µM. nih.gov

In a different study, hydrazinecarbothioamide derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety were evaluated. nih.gov The most efficient inhibitors were the hydrazinecarbothioamide derivatives (3c-f ), which showed inhibition in the range of 13.73-25.41%. nih.gov Specifically, compound 3d (2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide) was identified as the best AR inhibitor in its class. nih.gov The study also noted that 5-methyl substitution on related thiazolidinone derivatives positively influenced AR inhibitory activity. nih.gov

| Compound | Derivative Class | Target | IC50 / % Inhibition | Key Finding | Source(s) |

| 7b | Thiazoline | Aldose Reductase (ALR2) | 1.39 µM | More potent than the reference drug sorbinil and highly selective for ALR2. | nih.gov |

| 8e | Thiazoline | Aldose Reductase (ALR2) | 1.52 µM | Potent ALR2 inhibitor. | nih.gov |

| 3d | Hydrazinecarbothioamide | Aldose Reductase | Showed the best activity in its series. | Identified as a promising candidate for AR inhibition. | nih.gov |

| 3c-f | Hydrazinecarbothioamide | Aldose Reductase | 13.73-25.41% | Demonstrated significant AR inhibitory activity as a group. | nih.gov |

Antimicrobial and Antifungal Evaluations

The 2-chlorothiazole scaffold is a component of various compounds synthesized to combat microbial and fungal pathogens. Research has shown that these derivatives can be effective against a range of microorganisms.

Studies on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong antifungal activity against reference strains of Candida albicans (ATCC 2091 and ATCC 10231), with Minimum Inhibitory Concentration (MIC) values ranging from 0.015 to 3.91 µg/mL. nih.gov The activity was found to be comparable or even superior to the standard antifungal drug nystatin. nih.gov Against a panel of 30 clinical C. albicans isolates, these thiazole derivatives maintained their potent effect, with MIC values between 0.008 and 7.81 µg/mL. nih.gov The minimum concentrations required to inhibit 90% of the tested strains (MIC90) were in the range of 0.24–3.91 µg/mL. nih.gov

In addition to antifungal properties, this compound itself has been reported to possess antimicrobial activity, with studies indicating potent action against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is suggested to involve the disruption of bacterial cell wall synthesis or the inhibition of critical bacterial enzymes.

| Compound Class | Organism(s) | Activity Metric (Concentration) | Key Finding | Source(s) |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (reference strains) | MIC: 0.015–3.91 µg/mL | Very strong antifungal activity, comparable to or better than nystatin. | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | MIC: 0.008–7.81 µg/mL | Potent activity maintained against a range of clinical strains. | nih.gov |

| This compound | Staphylococcus aureus, Escherichia coli | Not Specified | Exhibits potent activity against various bacterial strains. |

Investigation of Pesticidal Applications of Derivatives

Derivatives of this compound, particularly the neonicotinoids thiamethoxam (B1682794) and clothianidin, have been extensively studied for their potent insecticidal activities against a broad spectrum of agricultural pests. The 2-chloro-5-thiazole ring is a key pharmacophore that plays a crucial role in the binding of these insecticides to the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to paralysis and death.

Research into novel neonicotinoids has led to the synthesis of various analogs containing the chlorothiazole ring, aiming to enhance efficacy, broaden the insecticidal spectrum, and improve environmental safety profiles. For instance, a series of pyrrole- and dihydropyrrole-fused neonicotinoid analogs incorporating the chlorothiazole ring have been synthesized and evaluated for their insecticidal bioactivities.

The insecticidal efficacy of these derivatives is often quantified using the median lethal concentration (LC50), which represents the concentration of the substance required to kill 50% of a test population. The following table summarizes the LC50 values for prominent derivatives against various insect pests.

Table 1: Insecticidal Activity (LC50) of this compound Derivatives Against Various Pests

| Compound | Pest Species | LC50 Value | Exposure Time | Reference |

| Clothianidin | Aphis craccivora (Cowpea aphid) | 0.07% | - | entomoljournal.com |

| Chironomus dilutus (Midge) | 4.89 µg/L | 96 hours | nih.gov | |

| Chironomus dilutus (Midge) | 2.11 µg/L | 10 days | nih.gov | |

| Thiamethoxam | Aphis craccivora (Cowpea aphid) | 0.17% | - | entomoljournal.com |

| Chironomus dilutus (Midge) | 56.4 µg/L | 96 hours | nih.gov | |

| Chironomus dilutus (Midge) | 32.3 µg/L | 10 days | nih.gov | |

| Compound 6d | Plutella xylostella (Diamondback moth) | 23.94 mg/L | - | researchgate.net |

| Compound 7d | Plutella xylostella (Diamondback moth) | 30.37 mg/L | - | researchgate.net |

*Compounds 6d and 7d are phenylthiazole derivatives containing primary amide and cyanogroup, synthesized from a thiazole precursor. researchgate.net

Metabolic Studies of Related Neonicotinoid Insecticides

Understanding the metabolic fate of neonicotinoid insecticides derived from this compound is crucial for assessing their environmental persistence, potential for bioaccumulation, and the formation of active or inactive byproducts. The primary metabolic pathways for thiamethoxam and its key metabolite, clothianidin, have been investigated in various organisms and environmental matrices.

In many biological systems, thiamethoxam is metabolized to clothianidin, which is also a potent insecticide. ca.gov This conversion highlights the pro-insecticidal nature of thiamethoxam. Further degradation of these compounds can occur through several routes, including oxidative demethylation and cleavage of the bond between the thiazolyl-methyl group and the nitroimino moiety. nih.gov

Studies in plants, such as tomatoes and wheat, have shown that thiamethoxam metabolism can lead to the formation of several metabolites, including clothianidin, a urea (B33335) derivative, a nitroso product, and nitroguanidine. nih.govtandfonline.com The rate and extent of metabolism can vary depending on the plant species, the part of the plant, and environmental conditions. nih.govmdpi.com For example, in young oilseed rape plants, the concentration of clothianidin as a metabolite amounted to 10–20% of the thiamethoxam value. mdpi.com

In soil, clothianidin is a major degradation product of thiamethoxam. ca.gov The half-life of these compounds in soil can vary significantly depending on factors like soil type and microbial activity. epa.gov For instance, the aerobic soil metabolism half-life for clothianidin can range from 148 to 1155 days. epa.gov In aquatic environments, photolysis can be a significant degradation pathway for clothianidin, with a measured aqueous photolysis half-life of less than a day. epa.govepa.gov

The following table provides a summary of key metabolites and degradation products of thiamethoxam and clothianidin.

Table 2: Major Metabolites and Degradation Products of Thiamethoxam and Clothianidin

| Parent Compound | Metabolite/Degradation Product | Environment/Organism | Reference |

| Thiamethoxam | Clothianidin | Plants, Soil, Water | ca.govnih.govmdpi.com |

| Thiamethoxam-urea | Tomato | researchgate.net | |

| Nitroso derivative | Tomato | nih.gov | |

| Nitroguanidine | Tomato, Wheat | nih.govtandfonline.com | |

| N-desmethyl-thiamethoxam | Wheat | tandfonline.com | |

| 1-methyl-3-nitroguanidine | Wheat | tandfonline.com | |

| Clothianidin | N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine (TZNG) | Rat (urine) | nih.gov |

| N-methyl-N'-nitroguanidine (MNG) | Rat (urine) | nih.gov | |

| Nitroguanidine (NTG) | Rat (urine) | nih.gov |

Computational Chemistry and Spectroscopic Analysis in Research

Theoretical Studies on Reaction Mechanisms and Intermediate Stabilization

While specific theoretical studies exclusively focused on the reaction mechanisms of 2-chlorothiazole-5-carbaldehyde are not extensively documented in publicly available literature, the general reactivity of the thiazole (B1198619) ring and the aldehyde group allows for informed predictions. The inherent chemical properties of this compound, such as the electrophilic nature of the aldehyde carbon and the susceptibility of the chlorine-bearing carbon to nucleophilic attack, suggest several key reaction pathways.

Theoretical studies on related heterocyclic systems often employ Density Functional Theory (DFT) to model reaction pathways and calculate the energies of reactants, transition states, and products. nih.gov Such calculations can predict the feasibility of a proposed mechanism, such as nucleophilic substitution at the C2 position or condensation reactions at the aldehyde. For instance, the reaction of this compound with amines to form Schiff bases is a common synthetic transformation. nih.gov Theoretical modeling could elucidate the transition state of the initial nucleophilic attack on the carbonyl carbon and the subsequent dehydration step, providing insights into the reaction kinetics and the stability of the tetrahedral intermediate.

Furthermore, computational studies can be instrumental in understanding the stabilization of reaction intermediates. The thiazole ring, with its sulfur and nitrogen heteroatoms, can influence the electron distribution within the molecule, thereby stabilizing charged intermediates through resonance and inductive effects. DFT calculations can map the electron density and electrostatic potential of intermediates, offering a quantitative measure of their stability.

Advanced Spectroscopic Characterization (NMR, IR, Mass Spectrometry) of Synthesized Derivatives

The synthesis of new derivatives from this compound necessitates rigorous structural confirmation, which is primarily achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules. For this compound and its derivatives, NMR provides detailed information about the chemical environment of each proton and carbon atom. The chemical shifts, coupling constants, and signal multiplicities allow for the unambiguous assignment of the molecular structure. For the parent compound, this compound, the proton of the aldehyde group typically appears as a singlet at a characteristic downfield chemical shift. chemicalbook.com The proton on the thiazole ring also presents a distinct signal. chemicalbook.com In its derivatives, changes in these chemical shifts and the appearance of new signals provide clear evidence of successful chemical transformation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group. sigmaaldrich.com Upon reaction, the disappearance of this band and the appearance of new bands, for instance, the C=N stretching vibration of a Schiff base or the O-H stretching of an alcohol after reduction, confirm the conversion of the aldehyde.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. sigmaaldrich.com The fragmentation pattern can also offer clues about the structure of the molecule. For synthesized derivatives, the observed molecular ion peak should match the calculated molecular weight of the new compound.

Table 1: Spectroscopic Data for this compound and a Representative Derivative

| Compound | Spectroscopic Technique | Key Data |

|---|---|---|

| This compound | ¹H NMR | Aldehyde proton (CHO) singlet, Thiazole ring proton singlet. chemicalbook.com |

| ¹³C NMR | Carbonyl carbon signal, Thiazole ring carbon signals. researchgate.net | |

| IR | Strong C=O stretching band. sigmaaldrich.com | |

| Mass Spectrometry | Molecular ion peak corresponding to C₄H₂ClNOS. sigmaaldrich.com | |

| Schiff Base Derivative (Generic) | ¹H NMR | Disappearance of aldehyde proton signal, Appearance of imine proton (-N=CH-) signal. nih.gov |

| ¹³C NMR | Disappearance of carbonyl carbon signal, Appearance of imine carbon signal. | |

| IR | Disappearance of C=O stretching band, Appearance of C=N stretching band. | |

| Mass Spectrometry | Molecular ion peak corresponding to the synthesized Schiff base. |

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins and DNA. These techniques are crucial in the rational design of new therapeutic agents based on the this compound scaffold.

The general process involves creating a three-dimensional model of the ligand (the thiazole derivative) and the biological target. Docking simulations then predict the preferred binding orientation of the ligand within the active site of the target, and a scoring function estimates the binding affinity. wjarr.com These studies can provide valuable insights into the structure-activity relationships (SAR) of a series of compounds, guiding the synthesis of more potent and selective inhibitors.

For instance, derivatives of 2-aminothiazole (B372263), which can be synthesized from 2-chlorothiazole (B1198822) precursors, have been the subject of numerous docking studies to explore their potential as antimicrobial and anticancer agents. researchgate.netresearchgate.net Schiff base derivatives of thiazoles have also been investigated for their interactions with various enzymes. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the thiazole derivative and the amino acid residues of the target protein. mdpi.com

Table 2: Representative Molecular Docking Studies of Thiazole Derivatives

| Derivative Type | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Thiazole Schiff Bases | E. coli DNA gyrase B | Potential antibacterial activity through inhibition of DNA gyrase. | nih.gov |

| 2-Aminothiazole Derivatives | Lanosterol 14α-demethylase (C. albicans) | Predicted antifungal activity through inhibition of a key fungal enzyme. | mdpi.com |

| Thiazolyl-pyrazole Derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | Promising binding affinities suggesting potential as anticancer agents. | nih.gov |

| Thiazole Derivatives | Tubulin | Potential to act as tubulin polymerization inhibitors for cancer therapy. | nih.gov |

These computational and spectroscopic methodologies are integral to the modern drug discovery and materials science research involving this compound. They not only enable the precise characterization of newly synthesized compounds but also provide a rational basis for the design of molecules with desired properties, accelerating the pace of scientific advancement in this field.

Future Research Directions and Methodological Innovations

Development of Eco-Friendly and Sustainable Synthetic Routes

The chemical industry's growing emphasis on green chemistry has spurred research into more sustainable methods for synthesizing thiazole (B1198619) derivatives. bepls.com Traditional synthetic routes often rely on harsh reaction conditions, hazardous solvents, and metal catalysts, which generate significant waste. bepls.comscispace.com Future research is directed at overcoming these limitations by developing environmentally benign and efficient protocols.

Key areas of innovation include:

Green Solvents and Catalysts: There is a significant push to replace conventional organic solvents with greener alternatives like water, or deep eutectic solvents (DESs). bepls.comresearchgate.net For instance, the synthesis of 2-substituted benzothiazoles has been successfully demonstrated in water using a catalytic amount of cetyltrimethyl ammonium (B1175870) bromide (CTAB), eliminating the need for organic solvents and oxidants. scispace.com Similarly, recyclable catalysts, such as cross-linked chitosan (B1678972) hydrogels, are being employed to facilitate thiazole synthesis with the advantage of easy recovery and reuse, contributing to a more sustainable process. mdpi.com

Energy-Efficient Methods: Microwave and ultrasonic irradiation are being explored as alternatives to conventional heating. bepls.commdpi.com These techniques can significantly reduce reaction times, improve yields, and lower energy consumption. The synthesis of thiazolo[5,4-d]thiazoles, for example, saw a yield increase from 75% with classical heating (1 hour) to 92% with microwave irradiation (25 minutes). mdpi.com

One-Pot and Multi-Component Reactions: Designing synthetic pathways that involve one-pot, multi-component reactions is a major goal. bepls.comresearchgate.net These reactions improve atom economy and process efficiency by reducing the number of intermediate purification steps, thereby minimizing solvent usage and waste generation. scispace.com

| Methodological Innovation | Example Application in Heterocycle Synthesis | Key Advantages |

| Green Solvents | Use of water or Deep Eutectic Solvents (DESs) for thiazole synthesis. bepls.comresearchgate.net | Reduced toxicity, lower environmental impact, often inexpensive. researchgate.net |

| Recyclable Catalysts | PIBTU-CS hydrogel for synthesizing arylazothiazoles. mdpi.com | Catalyst can be recovered and reused, lowering costs and waste. mdpi.com |

| Alternative Energy Sources | Microwave or ultrasonic irradiation for thiazole ring formation. bepls.commdpi.com | Faster reaction times, higher yields, reduced energy consumption. mdpi.com |

| Process Intensification | One-pot, multi-component synthesis of 2-substituted benzothiazoles. scispace.com | Increased efficiency, better atom economy, less waste. scispace.com |

Discovery of Novel Bioactive Derivatives with Enhanced Potency and Selectivity

2-Chlorothiazole-5-carbaldehyde is a valuable precursor for generating libraries of novel compounds with potential therapeutic applications. The aldehyde and chloro- groups are reactive sites that allow for diverse chemical modifications. Future research will focus on synthesizing new derivatives and systematically evaluating their biological activities to identify candidates with superior potency and selectivity.

Studies have shown that derivatives of thiazole exhibit a wide range of biological activities, including:

Anticancer Activity: Researchers have synthesized novel N‐heterocycles from 4-chlorothiazole-5-carbaldehydes that showed significant cytotoxic activity against human breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancer cell lines. researchgate.net Other research has focused on developing 2-aminothiazole (B372263) derivatives as inhibitors of kinases like Hec1/Nek2, which are crucial in cell cycle progression. mdpi.com

Antimicrobial Activity: New thiazole derivatives have been synthesized and tested for their antimicrobial effects. For example, specific propanamide derivatives containing a thiazole ring demonstrated significant antibacterial activity, while others showed potent anticandidal effects. tandfonline.com

A crucial aspect of this research is the elucidation of structure-activity relationships (SAR). By systematically altering the substituents on the thiazole ring and correlating these changes with biological outcomes, researchers can rationally design more effective and selective molecules. For instance, in a series of anti-inflammatory thiazolidinone derivatives, the nature and position of the substituent on an attached benzene (B151609) ring were found to be critical for activity. mdpi.com

| Derivative Class | Target Activity | Example Finding |

| Pendant N-heterocycles | Anticancer | Compound 33 (a derivative) showed superior cytotoxicity against the HeLa tumor cell line with an IC50 value of 4.12 ± 1.21 μg/mL. researchgate.net |

| Propanamide Derivatives | Antibacterial | Compound 7f (N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide) showed high antibacterial activity. tandfonline.com |

| Thiazolidinone Conjugates | Anti-inflammatory | The 3-Br substituted derivative was the most potent inhibitor of the COX-1 enzyme. mdpi.com |

| 2-pyridylamino-thiazoles | Anticancer (Kinase Inhibition) | Modifications led to a compound with picomolar potency as a Chk1 inhibitor. mdpi.com |

In-Depth Mechanistic Elucidation of Biological Actions and Target Identification

While the discovery of bioactive derivatives is important, a deeper understanding of how they exert their effects at a molecular level is essential for their development as therapeutic agents. Future research will increasingly focus on identifying the specific molecular targets of these compounds and elucidating their mechanisms of action.

The biological activity of thiazole derivatives is often attributed to their ability to interact with key biomolecules:

Enzyme Inhibition: Many thiazole derivatives act as enzyme inhibitors. For example, a series of 5-methylthiazole-thiazolidinone conjugates were evaluated for anti-inflammatory activity, and subsequent studies identified Cyclooxygenase-1 (COX-1) as their primary molecular target, with the compounds showing no activity against COX-2. mdpi.com Docking studies further revealed that the residue Arg 120 in the enzyme's active site was key to this interaction. mdpi.com Other research has identified 2-aminothiazole derivatives that act as potent inhibitors for kinases like Chk1 and sphingosine (B13886) kinase. mdpi.com

DNA Interaction: Some thiazole derivatives are known to interact with DNA, potentially leading to cellular damage and death, a mechanism relevant for anticancer applications.

Future work will employ advanced biochemical and cell-based assays, proteomics, and structural biology techniques to precisely identify target proteins and understand the binding interactions. This knowledge is critical for optimizing lead compounds to enhance their affinity and selectivity for the target, thereby increasing efficacy.

Integration of High-Throughput Screening in Derivative Discovery

The traditional process of synthesizing and testing compounds one by one is slow and inefficient. High-Throughput Screening (HTS) offers a transformative approach, enabling the rapid evaluation of thousands to millions of compounds against specific biological targets. jocpr.comnih.gov The integration of HTS is a key future direction for accelerating the discovery of novel bioactive derivatives of this compound.

Advances in HTS technology are making this process more powerful and predictive:

Automation and Miniaturization: Robotic liquid handling and the use of microplates (e.g., 384-well or 1536-well formats) allow for the screening of large compound libraries with minimal reagent usage, reducing costs and increasing throughput. jocpr.comtechnologynetworks.com

Advanced Assay Technologies: HTS platforms now utilize a range of sensitive detection methods, including fluorescence-based techniques and nuclear magnetic resonance (NMR), to identify 'hits'. nih.gov

Physiologically Relevant Models: Screening is moving beyond simple 2D cell layers to more complex and predictive models, such as 3D cell cultures (spheroids and organoids) and even whole organisms like zebrafish. technologynetworks.comnih.gov These models better mimic the in vivo environment, increasing the likelihood that hits will translate successfully in later stages of drug development. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are being integrated into HTS platforms to analyze the vast datasets generated. jocpr.com These technologies can identify patterns and structure-activity relationships that might be missed by conventional analysis, helping to prioritize hits and guide the design of new derivatives. jocpr.com

By creating a diverse library of compounds derived from this compound and subjecting it to HTS campaigns, researchers can dramatically increase the probability of discovering novel lead molecules for a wide range of diseases. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-Chlorothiazole-5-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via condensation or halogenation reactions. A common approach involves reacting thiazole derivatives with chlorinating agents (e.g., POCl₃) under reflux in anhydrous solvents like DMF or dichloromethane . Optimization requires:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity.

- Temperature control : Reactions often proceed at 60–80°C to avoid side products.

- Solvent choice : Polar aprotic solvents enhance electrophilic substitution .

Yield improvements (from ~50% to >75%) are achievable by quenching intermediates with ice-cold water to prevent hydrolysis .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .